molecular formula C12H22N4O5 B1605413 N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine CAS No. 926-78-3

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine

Cat. No. B1605413
CAS RN: 926-78-3
M. Wt: 302.33 g/mol
InChI Key: ZHRZLXZJVUFLNY-UHFFFAOYSA-N
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Description

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine, also known as NAPA, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrapeptide that is synthesized through a series of chemical reactions.

Scientific Research Applications

The Role in Plant Metabolism

Studies on amino acids often focus on the proteinogenic amino acids due to their pivotal roles in protein synthesis and other biochemical pathways. However, non-proteinogenic amino acids like β-alanine have significant functions in plant biology, which could indirectly relate to the broader family of amino acids including N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine. β-Alanine is involved in the synthesis of compounds that combat herbivory, microbial attacks, and respond to abiotic stresses. It is a part of the universal carbon shuttling compounds Coenzyme A and acyl carrier protein, contributing to the plant's defense mechanisms against temperature extremes, drought, heavy metal shock, and some biotic stresses (Parthasarathy, Savka, & Hudson, 2019).

Microbial Production of Propanol

The synthesis of value-added molecules like propanol from renewable resources by microbes highlights the significance of amino acid derivatives in industrial applications. Advanced metabolic engineering and fermentation strategies have been applied to optimize the production of propanol, demonstrating the potential of amino acid derivatives for biofuel components or precursors for chemical synthesis. Though the current yields may not compete with chemical synthesis, the development of biosynthetic pathways with improved yields presents a significant area of research (Walther & François, 2016).

properties

IUPAC Name

2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZLXZJVUFLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913207
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine

CAS RN

926-78-3, 98532-04-8
Record name NSC339931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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